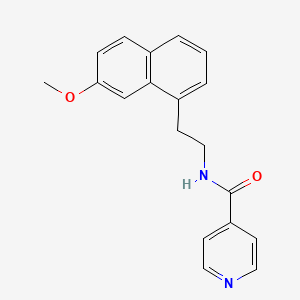
4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridinecarboxamide group attached to a naphthalenyl ethyl moiety, which includes a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the reaction of 4-pyridinecarboxylic acid with 2-(7-methoxy-1-naphthalenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The naphthalenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-Pyridinecarboxamide, N-(2-(7-hydroxy-1-naphthalenyl)ethyl)-.
Reduction: Formation of 4-Piperidinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-.
Substitution: Formation of various substituted naphthalenyl derivatives.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The methoxy and naphthalenyl groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinecarboxamide, N-(2-(7-hydroxy-1-naphthalenyl)ethyl)-: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Piperidinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Similar structure but with a reduced pyridine ring.
2-Pyridinecarboxamide, 4-hydroxy-N-(2-methyl-1-naphthalenyl)-: Similar structure but with a different substitution pattern on the naphthalenyl moiety.
Uniqueness
4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to the presence of both the methoxy group and the naphthalenyl ethyl moiety, which confer specific chemical and biological properties
Propiedades
Número CAS |
138112-92-2 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-23-17-6-5-14-3-2-4-15(18(14)13-17)9-12-21-19(22)16-7-10-20-11-8-16/h2-8,10-11,13H,9,12H2,1H3,(H,21,22) |
Clave InChI |
UJLJEBBDJYELRM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC=NC=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


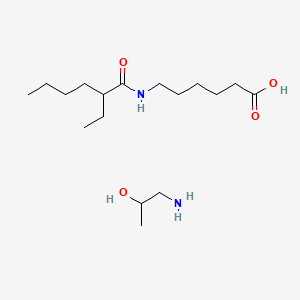
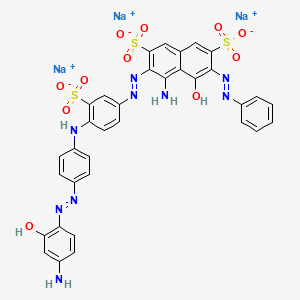
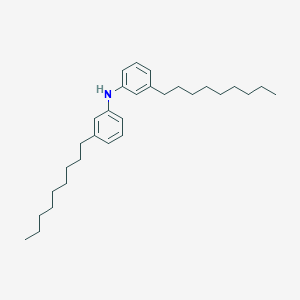

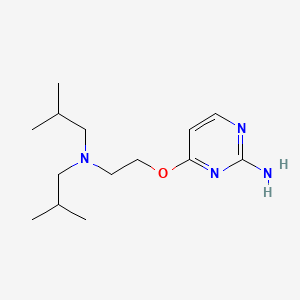
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)

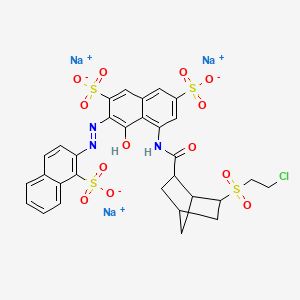


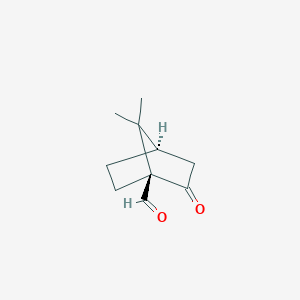
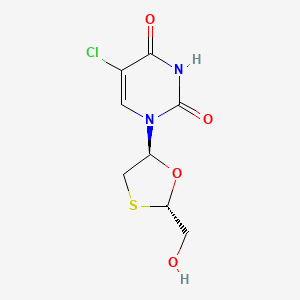
![3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one](/img/structure/B12745048.png)

